molecular formula C33H69O4P B12665945 Didecyl tridecyl phosphate

Didecyl tridecyl phosphate

Cat. No.: B12665945
M. Wt: 560.9 g/mol
InChI Key: ZUXJFPLZRHIMQZ-UHFFFAOYSA-N
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Description

Tridecyl phosphate (CAS 4200-55-9 or 5116-94-9) is a trialkyl phosphate ester with the molecular formula C₃₀H₆₃O₄P and a molecular weight of 518.79 g/mol . It is synthesized via the reaction of tridecanol with polyphosphoric acid or phosphorus pentoxide, yielding a mixture of mono-, di-, and tri-esters . Key properties include:

  • Hydrophobicity: Long alkyl chains (C₁₃) confer high lipophilicity, reflected in its XLogP3 value of 13 .
  • Applications: Primarily used as a surfactant, detergent, and solvent solubilizer in industrial formulations . In electromembrane extraction, it acts as a carrier in supported liquid membranes (SLMs) when combined with 2-octanone, enhancing peptide recovery rates .
  • Environmental Presence: Identified as a contaminant in house dust, highlighting its persistence in indoor environments .

Properties

Molecular Formula

C33H69O4P

Molecular Weight

560.9 g/mol

IUPAC Name

didecyl tridecyl phosphate

InChI

InChI=1S/C33H69O4P/c1-4-7-10-13-16-19-20-21-24-27-30-33-37-38(34,35-31-28-25-22-17-14-11-8-5-2)36-32-29-26-23-18-15-12-9-6-3/h4-33H2,1-3H3

InChI Key

ZUXJFPLZRHIMQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of didecyl tridecyl phosphate typically involves the esterification of phosphoric acid with a mixture of didecyl and tridecyl alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves the use of high-purity phosphoric acid and alcohols to ensure the quality of the final product. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure this compound.

Chemical Reactions Analysis

Reaction Mechanisms

Phosphate ester hydrolysis and synthesis involve nucleophilic substitution. For example:

  • Uncatalyzed hydrolysis : Slow due to the stability of phosphate monoesters, requiring enzymatic catalysis (e.g., phosphatases) .

  • Esterification : Selective mono- or diesterification of phosphonic acids can be achieved using reagents like triethyl orthoacetate, with temperature controlling selectivity .

Key mechanistic insights :

  • Spectator group effects : Reactivity in phosphotriesters depends on non-leaving groups, influencing reaction rates .

  • Redox regulation : Protein-tyrosine phosphatases use cysteine nucleophiles, sensitive to oxidation .

Purification and Analysis

High-purity phosphate esters are isolated via solvent extraction and phase separation:

  • Extraction : Nonionic byproducts (e.g., dodecyl alcohol) are removed using solvents like n-hexane and isopropanol .

  • Yield and purity :

    CompoundRecovery RateNonionic Removal
    Monododecyl phosphate100%81% (dodecyl alcohol)
    Didodecyl phosphate99%60% (dodecyl alcohol)

Structural and Physical Data

  • Di-tridecyl hydrogen phosphate :

    • Formula: C₂₆H₅₅O₃P

    • Molecular weight: 446.69 g/mol

  • Tridodecyl phosphate :

    • Formula: C₃₆H₇₅O₄P

    • Molecular weight: 603.0 g/mol

Scientific Research Applications

Didecyl tridecyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an additive in pharmaceutical formulations.

    Industry: Utilized as a flame retardant, plasticizer, and lubricant additive in various industrial processes.

Mechanism of Action

The mechanism of action of didecyl tridecyl phosphate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, affecting their function and activity. These interactions are mediated through the hydrophobic alkyl chains and the hydrophilic phosphate group, which enable the compound to modulate various cellular processes.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural Comparison of Trialkyl Phosphates

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Properties
Tributyl phosphate 126-73-8 C₁₂H₂₇O₄P 266.32 C₄ Low viscosity, solvent properties
Trihexyl phosphate 2528-39-4 C₁₈H₃₉O₄P 350.47 C₆ Moderate hydrophobicity
Tridecyl phosphate 5116-94-9 C₃₀H₆₃O₄P 518.79 C₁₃ High lipophilicity, surfactant
Trioctadecyl phosphate 4889-45-6 C₅₄H₁₁₁O₄P 847.42 C₁₈ Solid at room temperature, flame retardant

Key Observations :

  • Longer alkyl chains (e.g., C₁₃ in tridecyl phosphate) increase molecular weight and hydrophobicity, reducing water solubility and enhancing surface-active properties compared to shorter-chain analogs like tributyl phosphate .
  • Critical vesicle concentration (CVC) studies for tridecyl phosphate derivatives suggest pH-dependent self-assembly behavior, a trait less pronounced in smaller esters like monodecyl phosphate .

Table 2: Application-Specific Performance

Compound Key Applications Performance Notes
Tributyl phosphate Plasticizers, solvent extraction, nuclear fuel processing High solvation power for metal ions but limited thermal stability
Tridecyl phosphate Surfactants, SLM carriers, lubricant additives Superior emulsification and alkali resistance; effective in peptide extraction
Trioctyl phosphate Hydraulic fluids, flame retardants High thermal stability; used in extreme-temperature applications
Dioctyl tetradecyl phosphate Flame retardants (household dust) Environmental persistence; detected in indoor environments

Performance Highlights :

  • Lubricant Additives : Tridecyl phosphate outperforms tributyl phosphate in load-carrying capacity due to its longer alkyl chains, which reduce volatility and enhance film strength .
  • Electromembrane Extraction: Tridecyl phosphate-based SLMs achieve >80% recovery for hydrophobic peptides, surpassing monoalkylated phosphates in efficiency .

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